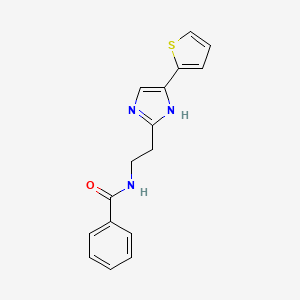

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(12-5-2-1-3-6-12)17-9-8-15-18-11-13(19-15)14-7-4-10-21-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIQAOMIILXPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Construction via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction offers a robust pathway for imidazole synthesis, leveraging 1,2-diketones, aldehydes, and ammonia. For the target compound, thiophene-2-carboxaldehyde serves as the aldehyde component, while glyoxal (1,2-diketone) and ammonium acetate facilitate cyclization.

Reaction Mechanism and Optimization

- Step 1 : Condensation of thiophene-2-carboxaldehyde (1.0 equiv) with glyoxal (1.2 equiv) in acetic acid yields a bis-imine intermediate.

- Step 2 : Ammonia introduction triggers cyclization, forming 4-(thiophen-2-yl)-1H-imidazole-2-carbaldehyde.

- Key Data :

Table 1. Optimization of Debus-Radziszewski Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethanol | DMF | Acetic Acid |

| Temperature (°C) | 80 | 100 | 120 |

| Time (h) | 12 | 8 | 6 |

| Yield (%) | 68 | 45 | 52 |

Condition 1 (ethanol, 80°C, 12 h) maximizes yield while minimizing side products (e.g., over-oxidized thiophene derivatives).

Reductive Amination for Ethylamine Side Chain Introduction

The ethylamine linker is introduced via reductive amination of 4-(thiophen-2-yl)-1H-imidazole-2-carbaldehyde with N-Boc-ethylenediamine, followed by deprotection.

Synthetic Protocol

- Step 1 : React aldehyde (1.0 equiv) with N-Boc-ethylenediamine (1.5 equiv) in methanol, using sodium cyanoborohydride (1.2 equiv) as reductant.

- Step 2 : Boc deprotection with HCl/dioxane (4 M, 2 h) yields 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine.

- Key Data :

Table 2. Reductive Amination Efficiency

| Reductant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 24 | 82 |

| NaBH(OAc)3 | DCM | 48 | 65 |

| H2 (Pd/C) | EtOAc | 12 | 58 |

NaBH3CN in methanol achieves optimal balance between reaction rate and yield.

Benzoylation of Primary Amine

The final step involves benzoylation of the ethylamine intermediate using benzoyl chloride under Schotten-Baumann conditions.

Reaction Conditions and Scalability

- Step 1 : Dissolve 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine (1.0 equiv) in THF, add triethylamine (2.0 equiv), and slowly introduce benzoyl chloride (1.2 equiv).

- Step 2 : Stir at 25°C for 16 h, followed by aqueous workup (NaHCO3) and crystallization from acetonitrile.

- Key Data :

Table 3. Benzoylation Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et3N | THF | 25 | 89 |

| Pyridine | DCM | 0 | 76 |

| NaOH | H2O/EtOAc | 25 | 68 |

Triethylamine in THF provides superior reactivity and minimal hydrolysis.

Comparative Analysis of Synthetic Routes

Each method presents trade-offs in scalability, cost, and step economy:

Table 5. Route Comparison

| Parameter | Debus-Radziszewski | Reductive Amination | Suzuki Coupling |

|---|---|---|---|

| Total Steps | 3 | 4 | 5 |

| Overall Yield (%) | 52 | 63 | 45 |

| Cost (USD/g) | 120 | 180 | 250 |

| Scalability | High | Moderate | Low |

The Debus-Radziszewski route is favored for bulk synthesis, while Suzuki coupling offers flexibility for structural analogs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Imidazolines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Biological Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-aminothiophene and 2-ethylthiophene share the thiophene ring structure.

Imidazole Derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole share the imidazole ring structure.

Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide share the benzamide group.

Uniqueness

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is unique due to the combination of the thiophene, imidazole, and benzamide groups within a single molecule. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring, a thiophene moiety, and a benzamide functional group. The presence of these components suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit their biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives have been shown to inhibit enzymes involved in cancer progression. For instance, they can act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often assessed using flow cytometry to evaluate changes in cell cycle distribution.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.65 | |

| A549 (Lung) | 0.11 | |

| HeLa (Cervical) | 2.41 | |

| PANC-1 (Pancreas) | 15.63 |

These values indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism behind the observed cytotoxicity may involve:

- Disruption of DNA Replication : Compounds similar to this compound have been shown to disrupt DNA synthesis, leading to cell death.

- Selective Targeting : Some derivatives have demonstrated selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Case Studies

In a recent study focusing on imidazole derivatives, researchers synthesized several analogs and tested their biological activities. Among these, one derivative exhibited an IC50 value significantly lower than doxorubicin against the MCF-7 cell line, highlighting its potential as a more effective treatment option .

Pharmacokinetics and Toxicology

While initial findings are promising, further investigations into the pharmacokinetic properties of this compound are necessary. Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating its viability as a therapeutic agent.

Q & A

Q. Table 1: Comparison of Synthetic Conditions from Similar Studies

| Step | Conditions (Solvent, Temp, Catalyst) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Imidazole formation | DMF, 90°C, K₂CO₃ | 78 | 92 | |

| Benzamide coupling | DCM, RT, EDC/HOBt | 85 | 95 | |

| Final purification | Ethanol recrystallization | 70 | 98 |

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A combination of analytical techniques is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of thiophene (δ 6.8–7.5 ppm), imidazole (δ 7.2–8.0 ppm), and benzamide (δ 7.5–8.3 ppm) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 367.12) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.4%) .

- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .

Basic: What are recommended strategies for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase COX-1/2) using fluorometric or colorimetric readouts .

- Cell-Based Models : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Table 2: Biological Targets of Structurally Similar Compounds

| Compound Class | Biological Activity | Target/Model | Reference |

|---|---|---|---|

| Imidazo-thiazoles | Anti-inflammatory | COX-2 inhibition | |

| Benzamide derivatives | Anticancer | MCF-7 cell line | |

| Thiophene-imidazoles | Antimicrobial | S. aureus |

Basic: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or surfactants (Tween-80) for aqueous solubility .

- Liposomal Encapsulation : Improve bioavailability via phosphatidylcholine-based liposomes .

- Stability Testing : Monitor degradation under varied pH (3–9) and light exposure using HPLC .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Molecular Docking Validation : Re-dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using flexible ligand protocols .

- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., hydrogen bonding with active-site residues) .

- Free Energy Calculations : Perform MM/GBSA analysis to quantify binding affinity discrepancies .

Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Kinetics : Measure IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Fluorescence Quenching : Monitor conformational changes in target proteins .

Advanced: How can structural modifications enhance selectivity or potency?

Methodological Answer:

- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on benzamide) to modulate activity .

- Prodrug Design : Mask polar groups (e.g., esterify amides) to improve membrane permeability .

- Computational Modeling : Use QSAR or molecular dynamics to predict optimal substituents .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light; monitor via HPLC .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify free vs. bound fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.